N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
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Description
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ADMA is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Electrosynthesis and Spectroscopic Characterization
Polymers derived from methoxy and ethoxybenzene, including those with adamantyl groups, have been electrosynthesized and characterized, showing solubility in organic solvents and a well-defined polymeric structure. These materials exhibit electrical conductivities and interesting fluorescence properties, suggesting their application in electronic and photonic devices (Moustafid et al., 1991).
Host-Guest Chemistry
Research on para-bridged symmetrical pillar[5]arenes revealed their ability to form host-guest complexes with various organic molecules, but not with bulky adamantyl derivatives, indicating the importance of molecular size and shape in supramolecular chemistry applications (Ogoshi et al., 2008).
Synthesis and Characterization of Sulfonamide Molecules
Studies on the synthesis of sulfonamide molecules, including those with specific functional groups, provide insights into their structural and electronic properties, as well as their potential biological activities. Such compounds could have applications in medicinal chemistry and materials science (Murthy et al., 2018).
Supramolecular Architectures
The synthesis and pharmacological evaluation of sulfonamide-containing molecules demonstrate their potential in drug development, with various weak intermolecular interactions mediating different crystal structures. This highlights their utility in designing compounds with specific properties for pharmaceutical applications (Shakuntala et al., 2017).
properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO5S/c1-25-17-9-19(18(26-2)8-16(17)21)28(23,24)22-3-4-27-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBJNBOCXGZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide |
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